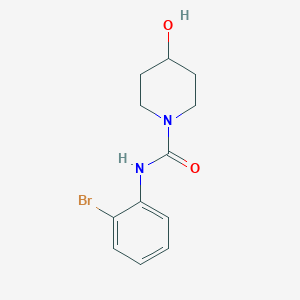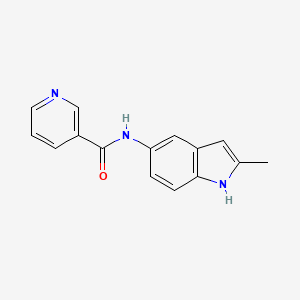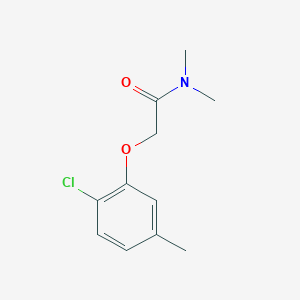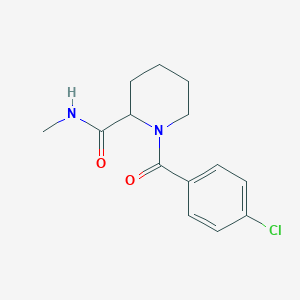![molecular formula C13H15F3N2O2 B7511605 (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)
(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.
作用機序
The mechanism of action of (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone involves its ability to inhibit certain enzymes, such as protein kinase and cyclin-dependent kinase. By inhibiting these enzymes, this compound can prevent cancer cell growth and proliferation. Additionally, this compound has been shown to have neuroprotective effects, which may be due to its ability to modulate certain signaling pathways in the brain.
Biochemical and Physiological Effects:
(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on certain enzymes, this compound has been shown to modulate certain signaling pathways in the brain, which may be responsible for its neuroprotective effects. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One advantage of using (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone in lab experiments is its ability to selectively inhibit certain enzymes, which can be useful in studying the role of these enzymes in disease development. Additionally, this compound has been shown to have low toxicity, which makes it a safer option for lab experiments. One limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development. Finally, future research may focus on the use of this compound in combination with other drugs to enhance its effectiveness in treating certain diseases.
合成法
The synthesis of (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone can be achieved through a multi-step process. The first step involves the synthesis of 6-(trifluoromethyl)pyridin-3-amine, which can be achieved by reacting 6-bromo-3-trifluoromethylpyridine with ammonia. The second step involves the synthesis of (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone by reacting 6-(trifluoromethyl)pyridin-3-amine with 2-ethylmorpholine and benzoyl chloride.
科学的研究の応用
(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone has been studied for its potential applications in drug development. It has been shown to have inhibitory effects on certain enzymes, such as protein kinase and cyclin-dependent kinase, which play a role in cancer cell growth and proliferation. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
特性
IUPAC Name |
(2-ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-2-10-8-18(5-6-20-10)12(19)9-3-4-11(17-7-9)13(14,15)16/h3-4,7,10H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUCAXHUFPUBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7511542.png)


![6-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7511585.png)


![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7511595.png)


